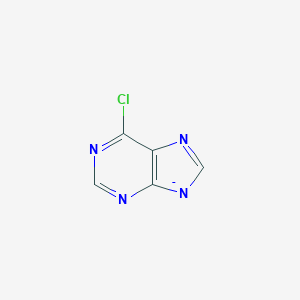

6-Chloropurin-9-ide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloropurin-9-ide is a useful research compound. Its molecular formula is C5H2ClN4- and its molecular weight is 153.55g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Applications

6-Chloropurin-9-ide has been investigated for its potential as an antiviral agent, particularly against RNA viruses such as SARS-CoV-2. A study developed a simple in vitro assay that evaluated nucleotide-based drugs targeting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The incorporation efficiency of 6-chloropurine triphosphate (6-chloropurine-TP) was compared to that of natural ATP and other nucleotide analogs. The results indicated that while 6-chloropurine-TP had a lower incorporation efficiency than ATP, it still presented a viable option for further development as an antiviral compound .

Anticancer Activity

The compound has also shown promise in cancer research. Various derivatives of 6-chloropurin have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. For instance, a study reported that 2-acetamido-6-chloropurine derivatives exhibited notable antiproliferative activities against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells. The most potent derivatives demonstrated GI50 values in the single-digit micromolar range, suggesting their potential as lead compounds for anticancer drug development .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of 6-chloropurin derivatives to enhance their biological activity. For example, modifications at the N6 position have led to the identification of selective adenosine receptor agonists, which could be valuable tools in adenosine receptor research and therapeutic applications for conditions like type II diabetes . Additionally, studies have synthesized various substituted purines to evaluate their antimicrobial and antifungal activities, revealing that certain derivatives possess significant efficacy against various pathogens .

Synthesis of Prodrugs

6-Chloropurin has been utilized in the synthesis of phosphonate prodrugs, which are designed to improve the bioavailability and therapeutic efficacy of nucleoside analogs. These prodrugs can be converted into active nucleotides within the body, enhancing their potential as antiviral or anticancer agents . The synthesis process typically involves coupling with phosphonates and subsequent cyclization, yielding compounds with improved pharmacological profiles.

Case Study 1: Antiviral Efficacy

A study comparing the incorporation efficiencies of various nucleotide analogs into RNA by SARS-CoV-2 RdRp found that 6-chloropurine-TP had a calculated discrimination value significantly lower than that of remdesivir-TP, indicating its potential as a less efficient but relevant antiviral candidate .

Case Study 2: Anticancer Activity

In another investigation, a series of 6-substituted purines were synthesized from 2-amino-6-chloropurine. These compounds were screened for their activity against fungal strains and displayed promising results against Candida tropicalis and Aspergillus niger, highlighting their potential in treating fungal infections alongside cancer .

Propiedades

Número CAS |

50339-89-4 |

|---|---|

Fórmula molecular |

C5H2ClN4- |

Peso molecular |

153.55g/mol |

Nombre IUPAC |

6-chloropurin-9-ide |

InChI |

InChI=1S/C5H2ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H/q-1 |

Clave InChI |

VTQXNBMGNCJHQQ-UHFFFAOYSA-N |

SMILES |

C1=NC2=C([N-]1)N=CN=C2Cl |

SMILES canónico |

C1=NC2=C([N-]1)N=CN=C2Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.